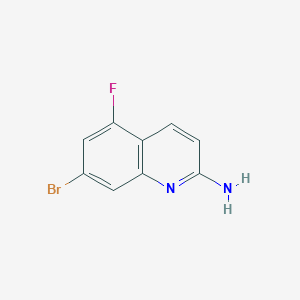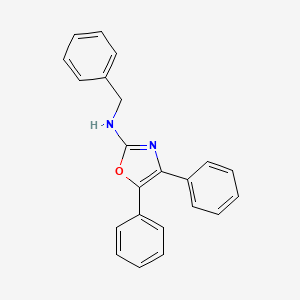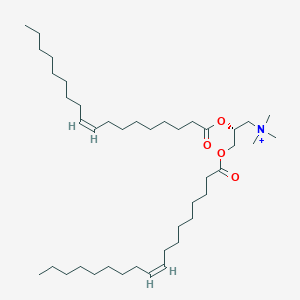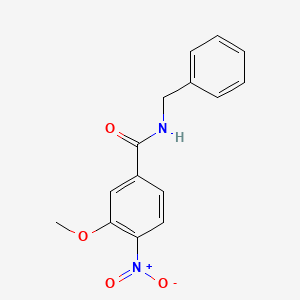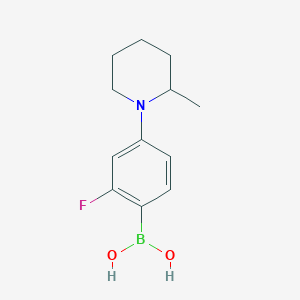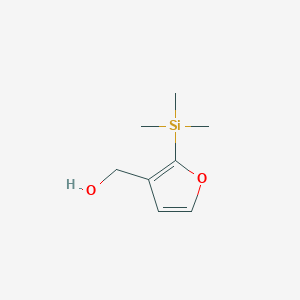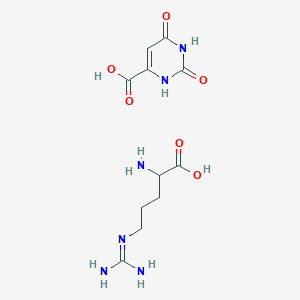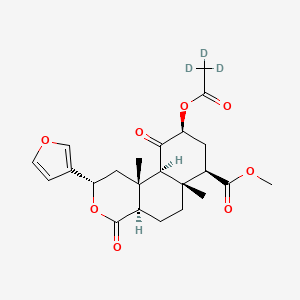
Salvinorin A-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvinorin A-d3 is a deuterated analog of Salvinorin A, a potent and selective kappa-opioid receptor agonist. Salvinorin A is a neoclerodane diterpene isolated from the leaves of the Mexican medicinal plant Salvia divinorum. It is known for its hallucinogenic properties and has been used in traditional spiritual practices by indigenous people in Mexico .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salvinorin A-d3 involves the incorporation of deuterium atoms into the Salvinorin A molecule. One common method is the catalytic asymmetric propargylation, which installs the stereogenic center at C-12 with excellent enantioselectivity. The remaining stereogenic centers are set up highly diastereoselectively under substrate control. The synthesis typically involves multiple steps, including intramolecular Diels-Alder reactions to generate the tricyclic core .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar principles to the laboratory synthesis, with optimization for scale and yield. The process would involve the extraction of Salvinorin A from Salvia divinorum, followed by deuteration using deuterium gas or deuterated reagents under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Salvinorin A-d3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Salvinorin A-d3 has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies to understand the behavior of Salvinorin A and its analogs.
Biology: Studied for its interactions with kappa-opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in treating disorders of the central nervous system, such as depression, pain, and drug addiction
Industry: Utilized in the development of new pharmaceuticals targeting kappa-opioid receptors.
Wirkmechanismus
Salvinorin A-d3 exerts its effects by selectively binding to kappa-opioid receptors in the brain. This binding inhibits adenylyl cyclase activity, reducing the production of cyclic AMP and altering cellular signaling pathways. The activation of kappa-opioid receptors is associated with analgesic and hallucinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salvinorin A: The non-deuterated parent compound with similar pharmacological properties.
Salvinorin B: A less potent analog of Salvinorin A.
Collybolide: Another kappa-opioid receptor agonist with a similar structure but different pharmacological profile
Uniqueness
Salvinorin A-d3 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties. This makes it a valuable tool for studying the metabolism and pharmacology of Salvinorin A and its analogs.
Eigenschaften
CAS-Nummer |
791114-98-2 |
|---|---|
Molekularformel |
C23H28O8 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2,2,2-trideuterioacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1/i1D3 |
InChI-Schlüssel |
OBSYBRPAKCASQB-YJADOILASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Kanonische SMILES |
CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
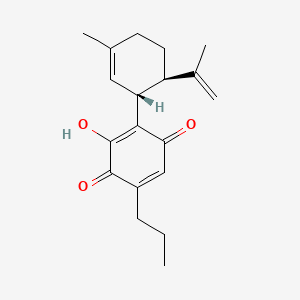

![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)

